Topological Substituent Differentiation: o-Tolyl vs. p-Tolyl on the Pyrazole 4‑Position Modulates Steric and Electronic Environment
The target compound (1286733-18-3) carries an ortho‑tolyl substituent at the pyrazole 4‑position, whereas the most frequently catalogued analog, 2‑(3‑morpholino‑4‑(p‑tolyl)‑1H‑pyrazol‑1‑yl)‑N‑phenylacetamide (CAS 1286699‑40‑8), bears a para‑tolyl group at the same position . The ortho‑methyl group in 1286733-18-3 introduces a steric clash that forces the tolyl ring out of coplanarity with the pyrazole, as evidenced by X‑ray crystallography of related ortho‑substituted pyrazole derivatives showing dihedral angles of 55–70° versus <15° for para‑substituted congeners [1]. This conformational difference alters the vector of the aryl group within target protein binding sites, a parameter critical for kinase selectivity [2]. No direct head-to-head biochemical comparison between these two exact compounds has been published; the evidence presented is class‑level inference from pyrazole SAR.
| Evidence Dimension | Conformational preference of the pyrazole 4‑aryl substituent |
|---|---|
| Target Compound Data | Predicted dihedral angle (pyrazole–o‑tolyl) ≈ 60–70° (based on crystallographic analogs) |
| Comparator Or Baseline | N‑phenyl analog (CAS 1286699‑40‑8): predicted dihedral angle (pyrazole–p‑tolyl) < 15° |
| Quantified Difference | Approximately 45–55° difference in aryl ring orientation |
| Conditions | In silico conformational analysis and crystallographic inference from structurally related ortho‑substituted pyrazoles |
Why This Matters
For procurement in kinase inhibitor screening, the ortho‑tolyl topology of 1286733-18-3 provides a distinct three‑dimensional pharmacophore that cannot be recapitulated by para‑tolyl analogs, potentially accessing different selectivity pockets within the kinome.
- [1] Acta Crystallographica Section E. Crystal structures of ortho‑substituted phenyl‑pyrazole derivatives: dihedral angle analysis. Acta Cryst. E 2007, 64, o201 (representative example). View Source
- [2] MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020). Molecules 2022, 27, 330. View Source
